molecular formula C11H19NO6 B13397722 Dimethyl (S)-2-(Boc-amino)succinate

Dimethyl (S)-2-(Boc-amino)succinate

Cat. No.: B13397722
M. Wt: 261.27 g/mol
InChI Key: DFXUYFITVOWQNH-UHFFFAOYSA-N
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Description

(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is an organic compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of succinic acid and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is valuable due to its role in protecting amino groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Scientific Research Applications

(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate involves the protection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the amino group is released, allowing it to engage in subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in stereospecific syntheses. The presence of the Boc group provides a versatile and stable protecting group that can be selectively removed under mild conditions .

Properties

IUPAC Name

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXUYFITVOWQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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